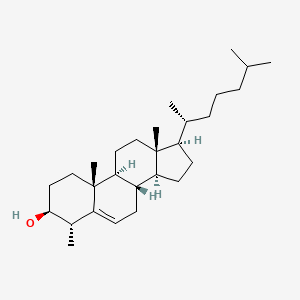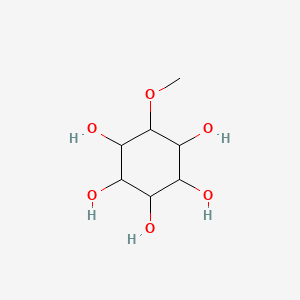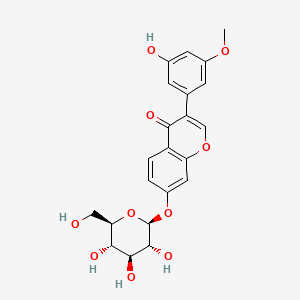![molecular formula C21H22O11 B11935512 (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Engeletin is a natural flavonoid compound known for its diverse physiological and pharmacological effects. It is primarily found in the leaves of Engelhardia roxburghiana and other liliaceous plants. Engeletin has garnered significant attention due to its anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for drug development .
准备方法
Synthetic Routes and Reaction Conditions: Engeletin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the glycosylation of dihydrokaempferol with rhamnose. This reaction typically requires the presence of a glycosyl donor, such as rhamnose, and a catalyst to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of engeletin often involves the extraction and purification from natural sources, such as Rhizoma Smilacis Glabrae. The process includes adsorption using macroporous resins, followed by dynamic adsorption/desorption experiments. The final purification is achieved through preparative high-performance liquid chromatography (HPLC) and silica gel chromatography, resulting in high-purity engeletin .
化学反应分析
Types of Reactions: Engeletin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Engeletin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of engeletin with enhanced or modified pharmacological activities. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Engeletin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing other flavonoid compounds.
- Studied for its chemical reactivity and potential to form new derivatives with improved properties .
Biology:
- Investigated for its role in modulating biological pathways and cellular processes.
- Studied for its effects on oxidative stress and inflammation in biological systems .
Medicine:
- Potential therapeutic agent for treating diseases such as Alzheimer’s disease, cardiovascular diseases, and cancer.
- Exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a candidate for drug development .
Industry:
- Used in the development of nutraceuticals and dietary supplements.
- Studied for its potential applications in cosmetics and skincare products due to its antioxidant properties .
作用机制
Engeletin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Engeletin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6).
Antioxidant Action: Engeletin enhances the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).
Neuroprotective Action: Engeletin activates the Keap1/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
相似化合物的比较
Engeletin is often compared with other flavonoid compounds due to its unique properties:
Engeletin stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for various therapeutic applications.
属性
分子式 |
C21H22O11 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC 名称 |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18+,19+,20-,21-/m0/s1 |
InChI 键 |
VWBWQPAZMNABMR-IANHLVBBSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)



